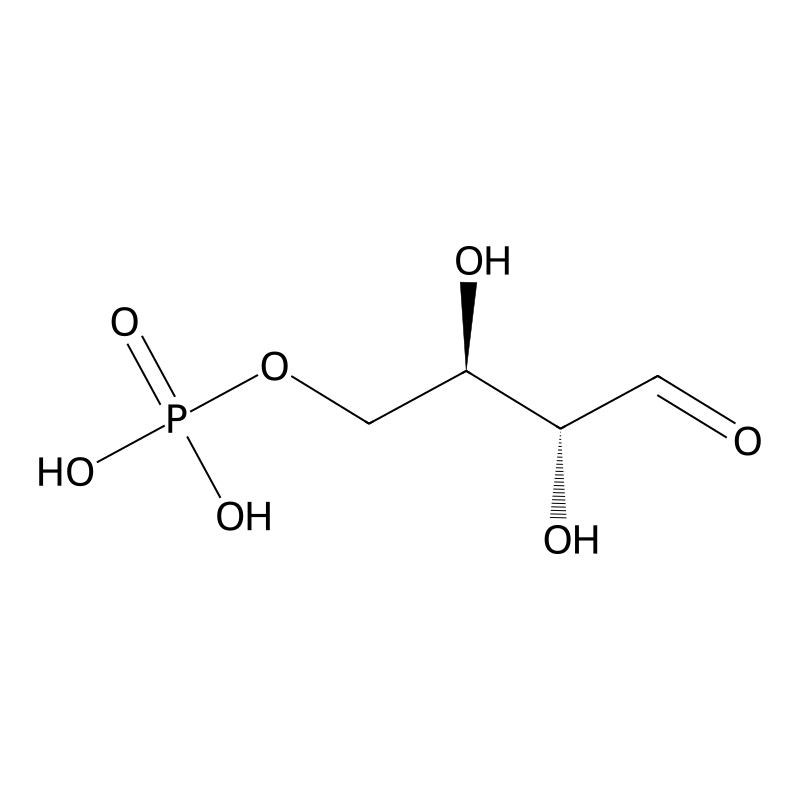

D-Erythrose 4-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-Erythrose 4-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-Erythrose 4-phosphate is a natural product found in Medicago sativa, Candida albicans, and other organisms with data available.

D-Erythrose 4-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

D-Erythrose 4-phosphate is a phosphorylated monosaccharide, specifically a phosphate ester of erythrose, with the chemical formula C₄H₉O₇P and an average molecular weight of approximately 200.08 g/mol. It is classified as a monosaccharide phosphate, which is a category of organic compounds that includes monosaccharides with a phosphate group attached. This compound plays a critical role in various metabolic pathways, particularly in the pentose phosphate pathway and the Calvin cycle, where it serves as an essential intermediate .

E4P acts as a metabolic crossroads molecule, shuttling carbons between the PPP and the Calvin cycle. In the PPP, it contributes to ribose sugar synthesis and NADPH generation. Within the Calvin cycle, E4P plays a role in CO2 fixation and the formation of organic molecules. Additionally, E4P serves as the starting point for the shikimate pathway, leading to the production of aromatic amino acids [].

Studying Metabolic Pathways

E4P serves as a vital intermediate in two central metabolic pathways:

The Pentose Phosphate Pathway (PPP)

This pathway functions as an alternative route for glucose metabolism, generating pentose sugars (five-carbon sugars) needed for nucleotide synthesis and providing reducing power (NADPH) for various cellular processes. E4P plays a crucial role in the PPP, interconverting with other sugar phosphates through the action of specific enzymes .

The Calvin Cycle

This cycle, also known as the C3 cycle, is responsible for fixing atmospheric carbon dioxide into organic molecules in plants, algae, and some bacteria. E4P acts as an intermediate in the Calvin cycle, participating in the regeneration of the primary CO2 acceptor molecule, ribulose-1,5-bisphosphate .

By studying the behavior and interactions of E4P within these pathways, researchers gain valuable insights into cellular metabolism, paving the way for advancements in understanding various biological processes.

Investigating Enzyme Function and Inhibition

E4P serves as a substrate for various enzymes, allowing scientists to:

Identify and characterize enzymes

E4P's specific interactions with enzymes like transaldolase and transketolase in the PPP facilitate the identification and characterization of these enzymes in different organisms, aiding in understanding their roles in various metabolic contexts .

Develop enzyme inhibitors

E4P's role in the PPP and the shikimate pathway, leading to the synthesis of aromatic amino acids, makes it a potential target for developing enzyme inhibitors. Studying its interactions with enzymes involved in these pathways could aid in the development of drugs targeting specific diseases or metabolic disorders .

Exploring Applications in Microbiology and Parasitology

E4P finds application in research related to:

Microbial physiology

E4P's presence in various microorganisms allows researchers to study their metabolic pathways and identify specific enzymes involved in these pathways .

Parasitic diseases

Research suggests that E4P may play a role in the vitamin B6 synthesis pathway of the malaria parasite Plasmodium falciparum. Studying the interaction of E4P with enzymes in this pathway could help develop novel antimalarial strategies .

- Transaldolase Reaction: D-Erythrose 4-phosphate can be generated from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate, catalyzed by the enzyme transaldolase:

- Transketolase Reaction: In another reaction, it interacts with xylulose 5-phosphate to produce fructose 6-phosphate and glyceraldehyde 3-phosphate:

- Shikimate Pathway: It also acts as a precursor for the synthesis of aromatic amino acids through its conversion with phosphoenolpyruvate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) in a reaction catalyzed by DAHP synthase .

D-Erythrose 4-phosphate is integral to several biological processes:

- Metabolism: It is involved in the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for nucleotide synthesis. This pathway is crucial for cellular metabolism and biosynthesis.

- Amino Acid Biosynthesis: As part of the shikimate pathway, it contributes to the biosynthesis of essential aromatic amino acids such as phenylalanine, tyrosine, and tryptophan .

- Regulatory Role: It plays a role in cellular signaling and metabolic regulation, influencing various enzymatic activities and pathways within cells .

D-Erythrose 4-phosphate can be synthesized through several biochemical pathways:

- From Sedoheptulose: It can be produced via the transaldolase reaction from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate.

- From Phosphoenolpyruvate: In the shikimate pathway, it is synthesized from phosphoenolpyruvate and erythrose through enzymatic reactions involving specific enzymes like DAHP synthase .

- In Yeast Metabolism: In yeast, it is generated through the riboneogenesis pathway, highlighting its presence across different biological systems .

D-Erythrose 4-phosphate has various applications in biochemistry and biotechnology:

- Research Tool: It serves as a substrate for studying enzyme kinetics and metabolic pathways.

- Biotechnology: Its role in amino acid biosynthesis makes it relevant for producing compounds in industrial biotechnology.

- Pharmaceutical Research: Understanding its metabolic pathways may lead to insights into metabolic disorders and potential therapeutic targets .

Studies have shown that D-Erythrose 4-phosphate interacts with various enzymes:

- Enzymes Involved:

These interactions underline its importance in metabolic networks and highlight potential areas for further research into its regulatory mechanisms.

D-Erythrose 4-phosphate shares similarities with other monosaccharide phosphates. Below are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Erythrose | C₄H₁₀O₄ | A simple sugar without phosphate; precursor to D-erythrose 4-phosphate. |

| Ribose | C₅H₁₀O₅ | A pentose sugar involved in RNA structure; differs by one carbon. |

| Xylulose | C₅H₁₀O₅ | Another pentose sugar; participates in similar metabolic pathways. |

| Fructose | C₆H₁₂O₆ | A hexose sugar; involved in glycolysis; larger structure compared to D-erythrose 4-phosphate. |

Uniqueness

D-Erythrose 4-phosphate's uniqueness lies in its specific role within the pentose phosphate pathway and its direct involvement in the shikimate pathway for aromatic amino acid synthesis, distinguishing it from other similar compounds that do not participate in these critical pathways .

Transaldolase represents a pivotal enzyme in the non-oxidative phase of the pentose phosphate pathway, facilitating the reversible transfer of a three-carbon ketol unit between sugar phosphates. The enzyme catalyzes the conversion of sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate to form erythrose 4-phosphate and fructose 6-phosphate, establishing a critical link between the pentose phosphate pathway and glycolysis [1] [2].

The catalytic mechanism of transaldolase proceeds through a sophisticated two-step process involving covalent intermediate formation. A highly conserved lysine residue, specifically Lysine-132 in Escherichia coli transaldolase, acts as the nucleophilic center that attacks the carbonyl carbon of fructose 6-phosphate [3] [4]. This nucleophilic attack is facilitated by Glutamate-96, which functions as a general base through a water-mediated proton abstraction mechanism. The formation of a Schiff base intermediate between the lysine residue and the substrate represents the initial catalytic step [4].

During the dihydroxyacetone moiety transfer, the enzyme undergoes significant conformational changes that optimize substrate binding and product release. Crystallographic studies have revealed that transaldolase exhibits a characteristic alpha/beta barrel structure, with the active site located in a central channel that accommodates both donor and acceptor substrates [2]. The enzyme demonstrates remarkable substrate specificity, with D-erythrose 4-phosphate serving as an efficient acceptor molecule with apparent Michaelis constant values of approximately 100 micromolar under standard assay conditions [5].

Kinetic analysis of transaldolase from Methanocaldococcus jannaschii revealed distinct binding affinities for various substrates. Fructose 6-phosphate demonstrates a Michaelis constant of 5,000 micromolar when erythrose 4-phosphate is maintained at saturating concentrations of 100 micromolar. Conversely, when fructose 6-phosphate is held at 5 millimolar, erythrose 4-phosphate exhibits a significantly lower Michaelis constant of 100 micromolar, indicating preferential binding affinity [5].

The thermodynamic properties of transaldolase-catalyzed reactions show that the equilibrium strongly favors the forward direction under physiological conditions. The enzyme exhibits optimal activity at pH 7.5 and temperatures around 25°C for mesophilic organisms, though thermophilic variants demonstrate enhanced thermal stability with retained activity at elevated temperatures [5].

Table 1: Transaldolase Kinetic Parameters for D-Erythrose 4-Phosphate Interactions

| Substrate | Km (μM) | Fixed Conditions | Temperature (°C) | pH | Source |

|---|---|---|---|---|---|

| Fructose 6-phosphate | 5,000 | E4P at 100 μM | 25 | 7.5 | M. jannaschii |

| D-Erythrose 4-phosphate | 100 | F6P at 5 mM | 25 | 7.5 | M. jannaschii |

| D-Erythrose 4-phosphate (acceptor) | 100 | With F6P | 25 | 7.5 | Standard assay |

The evolutionary conservation of transaldolase across diverse organisms underscores its fundamental importance in cellular metabolism. Sequence analysis reveals two highly conserved signature patterns: an amino-terminal pentapeptide and a carboxy-terminal region containing the catalytic lysine residue [3]. These conserved elements ensure the maintenance of catalytic efficiency and structural integrity across phylogenetically distant species.

DAHP Synthase Complex Formation and Substrate Channeling

3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase occupies a central regulatory position as the first committed enzyme of the shikimate pathway, catalyzing the condensation of phosphoenolpyruvate and D-erythrose 4-phosphate to form 3-deoxy-D-arabino-heptulosonate 7-phosphate [6] [7]. This enzyme demonstrates remarkable structural diversity and sophisticated allosteric regulation mechanisms that have evolved to control carbon flux into aromatic amino acid biosynthesis.

The catalytic mechanism of DAHP synthase involves the formation of a ternary complex where the metal cofactor, typically manganese or cobalt, coordinates with both substrates in a specific geometric arrangement. Crystallographic studies of the Thermotoga maritima enzyme revealed that the simultaneous presence of metal ion and phosphoenolpyruvate induces conformational ordering that prepares the active site for erythrose 4-phosphate binding [8] [9]. The reaction proceeds through nucleophilic attack of the phosphoenolpyruvate double bond on the metal-activated carbonyl group of erythrose 4-phosphate [9].

Substrate channeling within DAHP synthase complexes represents a sophisticated mechanism for enhancing catalytic efficiency and preventing intermediate loss. Recent investigations using spatially resolved hydrogen-deuterium exchange have revealed the existence of inter-subunit communication networks that facilitate coordinated substrate binding and product release [10] [11]. The enzyme exists as a homotetrameric structure with pseudo-twofold symmetry, where diagonal subunits exhibit coordinated conformational changes upon ligand binding.

The structural basis for substrate channeling involves specific peptide segments that function as communication networks between subunits. The amino-terminal peptide spanning residues Met1-Glu12 and the active site loop encompassing Phe95-Lys105 constitute key components of the inter-subunit communication system [10] [11]. These regions undergo conformational changes that affect the binding affinity for the second substrate, erythrose 4-phosphate, thereby creating a mechanism for substrate channeling between active sites.

Different DAHP synthase types exhibit distinct approaches to complex formation and regulation. Type I enzymes, exemplified by the Escherichia coli isoforms, contain amino-terminal regulatory domains that bind aromatic amino acid effectors [6]. Type II enzymes, such as those from Helicobacter pylori, demonstrate simpler architecture with molecular masses around 40 kilodaltons and follow ordered sequential kinetic mechanisms [12].

Table 2: DAHP Synthase Kinetic Parameters and Complex Formation Properties

| Organism | Type | Km PEP (μM) | Km E4P (μM) | kcat (s⁻¹) | Temperature (°C) | Regulation |

|---|---|---|---|---|---|---|

| H. pylori | Type II | 3 | 6 | 3.3 | - | None detected |

| B. methanolicus AroG1 | Type Iβ | 1,100 | 530 | 10.3 | 50 | None |

| B. methanolicus AroG2 | Type Iβ | 90 | 130 | 2.0 | 50 | Chorismate/prephenate |

| A. pernix | Unregulated | 891 | 280 | 1.0 | 60 | None |

The stereochemical requirements for DAHP synthase catalysis involve specific facial selectivity in substrate binding. Kinetic studies using fluorinated phosphoenolpyruvate analogs have demonstrated that the reaction proceeds via interaction of the si face of phosphoenolpyruvate with the re face of erythrose 4-phosphate [12]. This stereochemical specificity ensures the formation of the correct arabino configuration in the heptulosonate product.

Metal cofactor requirements vary among DAHP synthase isoforms, with different enzymes showing preferences for specific divalent cations. The Helicobacter pylori enzyme demonstrates optimal activity with cobalt ions, followed by manganese, calcium, magnesium, copper, and zinc in decreasing order of effectiveness [12]. The metal cofactor plays crucial roles in both substrate activation and maintenance of proper active site geometry.

Erythrose-4-Phosphate Dehydrogenase Kinetics

Erythrose-4-phosphate dehydrogenase, encoded by the gapB gene in Escherichia coli, catalyzes the nicotinamide adenine dinucleotide-dependent oxidation of D-erythrose 4-phosphate to 4-phosphoerythronate, representing a crucial step in pyridoxal 5'-phosphate biosynthesis [13] [14]. This enzyme demonstrates distinct catalytic properties that differentiate it from glyceraldehyde-3-phosphate dehydrogenase, despite initial misconceptions regarding their functional relationship.

The kinetic mechanism of erythrose-4-phosphate dehydrogenase proceeds through a two-step process involving covalent intermediate formation with Cysteine-149 [15]. The acylation step, characterized by a rate constant of 280 per second, involves the formation of a thiohemiacetal intermediate between the enzyme and substrate. The subsequent deacylation step, proceeding at 20 per second, represents the rate-limiting phase of the catalytic cycle [15].

Detailed kinetic analysis has revealed that erythrose-4-phosphate dehydrogenase exhibits remarkable substrate specificity. The enzyme demonstrates an apparent Michaelis constant of 0.96 millimolar for erythrose 4-phosphate and 0.074 millimolar for nicotinamide adenine dinucleotide under optimal assay conditions of pH 8.6 and 37°C [13]. The catalytic turnover numbers reach 200 per second for erythrose 4-phosphate and 169 per second for nicotinamide adenine dinucleotide, indicating efficient substrate processing [13].

The structural organization of erythrose-4-phosphate dehydrogenase reveals a tetrameric architecture with a native molecular mass of 132 kilodaltons [13]. Each subunit contributes to the overall catalytic efficiency through specific amino acid residues that facilitate substrate binding and product release. Histidine-176 functions as a critical base catalyst that facilitates hydride transfer during the oxidation reaction [15].

Comparative analysis with glyceraldehyde-3-phosphate dehydrogenase demonstrates the substrate specificity of erythrose-4-phosphate dehydrogenase. While glyceraldehyde-3-phosphate dehydrogenase processes glyceraldehyde 3-phosphate with rate constants exceeding 800 per second, it exhibits minimal activity toward erythrose 4-phosphate, with oxidation rates limited to 0.1 per second [15]. This specificity difference underscores the evolutionary adaptation of erythrose-4-phosphate dehydrogenase for its specific metabolic role.

Table 3: Erythrose-4-Phosphate Dehydrogenase Kinetic Properties

| Parameter | Value | Assay Conditions | Product |

|---|---|---|---|

| Km for E4P | 0.96 mM | pH 8.6, 37°C | 4-phosphoerythronate |

| Km for NAD+ | 0.074 mM | pH 8.6, 37°C | 4-phosphoerythronate |

| kcat for E4P | 200 s⁻¹ | pH 8.6, 37°C | 4-phosphoerythronate |

| kcat for NAD+ | 169 s⁻¹ | pH 8.6, 37°C | 4-phosphoerythronate |

| Native molecular mass | 132 kDa | Gel filtration | - |

| Subunit structure | Tetramer | SDS-PAGE analysis | - |

The enzyme demonstrates remarkable thermal stability, maintaining activity across a broad temperature range with optimal performance at 37°C for mesophilic organisms [13]. The pH optimum of 8.6 reflects the ionization requirements for critical catalytic residues and optimal substrate binding geometry.

Substrate inhibition studies have revealed that erythrose-4-phosphate dehydrogenase exhibits typical Michaelis-Menten kinetics without significant product inhibition under physiological conditions [13]. The enzyme maintains consistent catalytic efficiency across varying substrate concentrations, indicating robust kinetic properties suitable for metabolic regulation.

Allosteric Regulation in Multienzyme Complexes

Allosteric regulation represents a fundamental mechanism for controlling metabolic flux through pathways involving D-erythrose 4-phosphate, enabling sophisticated responses to cellular metabolic demands. The complexity of allosteric control mechanisms varies significantly among different enzyme systems, reflecting the evolutionary pressure to optimize metabolic efficiency and regulatory precision.

DAHP synthase isoforms exhibit the most sophisticated allosteric regulation mechanisms among erythrose 4-phosphate-utilizing enzymes. The Escherichia coli phenylalanine-sensitive isoform demonstrates complex allosteric behavior where phenylalanine binding induces conformational changes that alter both substrate binding sites [16]. The allosteric inhibitor binds approximately 20 Angstroms from the nearest active site, initiating conformational changes that propagate through two distinct pathways: intra-subunit conformational transmission and inter-subunit contact alterations [16].

The molecular basis of allosteric inhibition involves the disruption of critical active site loops that coordinate substrate binding. Upon phenylalanine binding, the enzyme loses its ability to bind D-erythrose 4-phosphate while simultaneously altering phosphoenolpyruvate binding orientation [16]. This dual effect ensures complete inhibition of catalytic activity and prevents futile substrate binding cycles.

Mycobacterium tuberculosis DAHP synthase represents an exceptional example of synergistic allosteric regulation, where the simultaneous presence of phenylalanine and tryptophan produces regulatory effects greater than the sum of individual effector contributions [17]. This synergistic allostery involves complex formation between DAHP synthase and chorismate mutase, creating a hetero-octameric assembly that enhances the catalytic activity of both enzymes while providing sophisticated regulatory control [17].

The hetero-octameric complex formation between DAHP synthase and chorismate mutase demonstrates how allosteric regulation can simultaneously enhance catalytic efficiency and provide metabolic control. Chorismate mutase activity increases by 120-fold upon complex formation, while DAHP synthase activity also receives enhancement [17]. Phenylalanine binding specifically promotes complex dissociation, providing a mechanism for coordinated regulation of both pathway initiation and branch point control.

Substrate channeling within multienzyme complexes provides additional layers of allosteric regulation through conformational coupling between catalytic sites. The Prevotella nigrescens bifunctional DAHP synthase-chorismate mutase demonstrates reciprocal allosteric communication where DAHP synthase substrates allosterically activate chorismate mutase activity, while prephenate binding inhibits DAHP synthase function [18]. This bidirectional communication enables sophisticated feedforward and feedback control mechanisms.

Table 4: Allosteric Regulation Mechanisms in D-Erythrose 4-Phosphate Pathways

| Enzyme | Effector | Regulation Type | Mechanism | Pathway Position | Biological Function |

|---|---|---|---|---|---|

| DAHP synthase (E. coli) | Phenylalanine | Feedback inhibition | Competitive vs E4P | First enzyme | Aromatic AA control |

| DAHP synthase (M. tuberculosis) | Phenylalanine + Tryptophan | Synergistic allostery | Complex formation | First enzyme | Aromatic AA control |

| DAHP synthase (B. methanolicus) | Chorismate/prephenate | Feedback inhibition | Domain interaction | First enzyme | Aromatic AA control |

| G6PDH (PPP) | NADPH | Product inhibition | Competitive vs NADP+ | PPP rate-limiting | NADPH homeostasis |

The regulatory domain architecture of different DAHP synthase types reveals diverse evolutionary solutions for allosteric control. Type Iα enzymes contain amino-terminal regulatory domains that directly bind aromatic amino acid effectors [19]. Type Iβ enzymes often feature carboxy-terminal chorismate mutase domains that provide both catalytic function and regulatory control [19]. Type II enzymes generally lack additional regulatory domains and demonstrate minimal allosteric responses [19].

Electrostatic surface potential analysis of allosterically regulated enzymes reveals the importance of charged residue networks in signal transduction. The communication pathways between allosteric sites and active sites often involve networks of charged amino acids that undergo coordinated conformational changes upon effector binding [18]. These electrostatic highways facilitate rapid and efficient signal transmission across significant molecular distances.

The temporal coordination of allosteric responses within multienzyme complexes enables sophisticated metabolic control strategies. Fast allosteric responses occur within seconds through conformational changes and electrostatic interactions, while slower responses involving transcriptional regulation require minutes to hours [20]. This temporal hierarchy allows cells to respond immediately to metabolic perturbations while implementing longer-term adaptive changes.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types